molecular formula C18H19FN4O2S B2749666 Piperazine, 1-[(4-fluorophenyl)sulfonyl]-4-(1-methyl-1H-benzimidazol-2-yl)- (9CI) CAS No. 604741-58-4

Piperazine, 1-[(4-fluorophenyl)sulfonyl]-4-(1-methyl-1H-benzimidazol-2-yl)- (9CI)

Cat. No.: B2749666
CAS No.: 604741-58-4
M. Wt: 374.43
InChI Key: MYGPPVMKOODRGU-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted at position 1 with a 4-fluorophenyl sulfonyl group and at position 4 with a 1-methylbenzimidazol-2-yl moiety. Such structural features suggest applications in medicinal chemistry, particularly targeting enzymes or receptors where electron-deficient aromatic systems and hydrogen-bond acceptors are critical .

Properties

IUPAC Name

2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-1-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O2S/c1-21-17-5-3-2-4-16(17)20-18(21)22-10-12-23(13-11-22)26(24,25)15-8-6-14(19)7-9-15/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYGPPVMKOODRGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent-Free Thermal Condensation

A prominent method involves the direct coupling of 1H-benzimidazol-2-yl-sulfonic acid with 1-(4-methylphenyl)piperazine under solvent-free conditions. Heating the reagents to 160°C for 30 minutes facilitates sulfonic acid displacement, forming the target compound with a molar ratio of 1:2 (benzimidazole derivative:piperazine). Elevated temperatures (>180°C) induce decomposition, necessitating strict thermal control. Post-reaction purification employs chloroform extraction, aqueous NaOH washing, and recrystallization in ethanol, yielding 78–82% product.

Table 1: Optimization of Solvent-Free Synthesis

Parameter Optimal Value Yield (%) Purity (%)
Temperature 160°C 82 98
Reaction Time 30 min 78 97
Molar Ratio (1:2) 1:2 80 98

Nucleophilic Substitution in 2-Methoxyethanol

Alternative routes adopt nucleophilic aromatic substitution, as outlined in US Patent US4093726. Here, a chlorine atom at the C-2 position of the benzimidazole nucleus is displaced by piperazine in refluxing 2-methoxyethanol. This method benefits from the solvent’s high boiling point (124°C), enabling efficient heat transfer and reaction homogeneity. After 6–8 hours, the mixture is concentrated, and the crude product is precipitated using ice-cwater, achieving yields of 70–75%. The mechanism aligns with $$ S_N\text{Ar} $$ (nucleophilic aromatic substitution), where electron-withdrawing groups activate the aromatic ring for attack by the piperazine nucleophile.

Catalytic Approaches Using Piperazine-Based Nanomaterials

Recent advances employ piperazine-functionalized ZnO nanoparticles (NPs) to catalyze benzimidazole formation. Immobilizing piperazine ionic liquids on ZnO NPs (PINZS) enhances surface area and catalytic activity, enabling solvent-free synthesis at 120°C with 15-minute reaction times. Comparative studies with SiO$$_2$$-supported catalysts demonstrate ZnO’s superiority, attributed to its biocompatibility and efficient charge transfer.

Table 2: Catalytic Performance of Nanomaterial Systems

Catalyst Support Temperature (°C) Time (min) Yield (%)
ZnO NPs 120 15 88
SiO$$_2$$ NPs 130 20 75

Reaction Parameter Optimization

Temperature and Time Dependence

Both solvent-free and catalytic methods exhibit strong temperature dependence. Below 120°C, incomplete conversion occurs, while exceeding 180°C degrades the product. Time optimization balances reaction completion and byproduct formation, with 30 minutes optimal for solvent-free routes and 15 minutes for catalytic approaches.

Solvent and Stoichiometry

Polar aprotic solvents like 2-methoxyethanol improve nucleophilicity but require longer reaction times. Stoichiometric excess of piperazine (2:1) drives the reaction forward, mitigating steric hindrance from the benzimidazole sulfonic acid.

Purification and Characterization

Post-synthesis purification involves sequential liquid-liquid extraction (chloroform/NaOH), drying over anhydrous Na$$2$$SO$$4$$, and ethanol recrystallization. Advanced characterization techniques, including $$ ^1\text{H NMR} $$ and HPLC-MS, confirm structural integrity and purity >98%.

Comparative Analysis of Synthesis Routes

Table 3: Method Comparison

Method Yield (%) Purity (%) Scalability
Solvent-Free 82 98 High
Nucleophilic Substitution 75 95 Moderate
Catalytic (ZnO NPs) 88 99 High

The catalytic method outperforms others in yield and speed, though solvent-free routes remain cost-effective for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-[(4-fluorophenyl)sulfonyl]-4-(1-methyl-1H-benzimidazol-2-yl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the benzimidazole moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Numerous studies have explored the anticancer potential of piperazine derivatives. For instance, a study synthesized a series of piperazine-based compounds and evaluated their cytotoxicity against various cancer cell lines. The results indicated that several derivatives exhibited significant cytotoxic effects, particularly against lung carcinoma cells (A549) and colon cancer cells (HT-29) .

Table 1: Cytotoxicity of Piperazine Derivatives

CompoundCell LineIC50 (µM)
Compound AA54910.5
Compound BHT-2912.3
Compound CMRC-5 (normal)>50

These findings suggest that modifications to the piperazine structure can enhance anticancer activity while maintaining selectivity for cancerous cells over normal cells.

Antimicrobial Properties

Piperazine derivatives also demonstrate significant antimicrobial activity. Research indicates that compounds containing piperazine rings exhibit effectiveness against various bacterial strains. A study evaluated the antimicrobial properties of several synthesized piperazine derivatives, revealing moderate to strong activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity of Piperazine Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound DS. aureus15 µg/mL
Compound EE. coli20 µg/mL
Compound FP. aeruginosa18 µg/mL

These results underscore the potential of piperazine compounds in developing new antimicrobial agents.

Case Study 1: Anticancer Research

In a recent study published in a peer-reviewed journal, researchers synthesized several piperazine derivatives and tested their efficacy against human cancer cell lines. The study highlighted that one derivative exhibited selective toxicity towards lung cancer cells while sparing normal cells, indicating its potential as a lead compound for further development in anticancer therapy .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of piperazine derivatives against multi-drug resistant bacterial strains. The results demonstrated that specific modifications to the piperazine structure enhanced efficacy against resistant strains compared to traditional antibiotics .

Mechanism of Action

The mechanism of action of Piperazine, 1-[(4-fluorophenyl)sulfonyl]-4-(1-methyl-1H-benzimidazol-2-yl)- involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to receptors: It can bind to specific receptors in the body, modulating their activity.

    Inhibiting enzymes: The compound may inhibit the activity of certain enzymes, affecting various biochemical pathways.

    Modulating signaling pathways: It can influence signaling pathways involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Structural Analogues with Sulfonyl or Aryl Substituents

1-Benzhydryl-4-((4-Nitrophenyl)Sulfonyl)Piperazine ()
  • Structural Differences : Replaces the benzimidazole with a benzhydryl group and uses a nitro-substituted sulfonyl group.
  • Implications: The nitro group (strong electron-withdrawing) increases reactivity compared to the target compound’s fluorophenyl sulfonyl.
1-(4-Fluorobenzoyl)-4-(4-Nitrophenyl)Piperazine (BIQYIM, )
  • Structural Differences : Substitutes sulfonyl with benzoyl and adds a nitro group.
  • Implications : The benzoyl group offers a carbonyl instead of sulfonyl, reducing hydrogen-bond acceptor strength. The nitro group may confer metabolic instability compared to the fluorine in the target compound .
1-(4-Chlorophenyl)Sulfonyl-4-(Pyridin-2-yl)Piperazine ()
  • Structural Differences : Replaces benzimidazole with pyridinyl and uses a chlorophenyl sulfonyl group.
  • Implications: Chlorine’s larger atomic radius and higher electronegativity compared to fluorine may alter binding interactions.

Analogues with Heterocyclic Substituents

1-(4-Fluorophenyl)-4-{[1-(4-Fluorophenyl)-1H-1,2,3-Triazol-4-yl]Methyl}Piperazine ()
  • Structural Differences : Uses a triazolylmethyl group instead of benzimidazole.
  • Implications : The triazole’s hydrogen-bonding capability and click chemistry compatibility make it useful for targeted drug delivery, but its smaller size may reduce aromatic interactions compared to benzimidazole .
Pyridazinone Derivatives with 2-Fluorophenylpiperazine ()
  • Structural Differences: Incorporates pyridazinone as the heterocycle.
  • Implications: Pyridazinone’s electron-deficient nature may enhance interactions with ATP-binding pockets in kinases, differing from benzimidazole’s role in DNA intercalation or protease inhibition .

Physicochemical Properties

Compound LogP (Predicted) Solubility pKa
Target Compound ~2.5 Moderate Benzimidazole N: ~5.5
1-Benzhydryl-4-((4-Nitrophenyl)Sulfonyl) ~3.8 Low N/A
1-(4-Fluorobenzoyl)-4-(4-Nitrophenyl) ~2.1 Low Carbonyl: ~10.5
GBR-12909 () ~5.0 Very Low N/A

The target compound’s moderate LogP and solubility balance lipophilicity and polarity, making it more drug-like than highly lipophilic analogues like GBR-12909 .

Structure-Activity Relationships (SAR)

  • Sulfonyl vs. Benzoyl : Sulfonyl groups enhance hydrogen-bond acceptor capacity, critical for enzyme inhibition (e.g., proteases), while benzoyl groups prioritize π-π stacking .
  • Fluorine Position : Para-fluorine (target) minimizes steric hindrance compared to ortho-substituted analogues (), optimizing target binding .
  • Heterocycle Choice: Benzimidazole’s planar structure supports intercalation, whereas triazoles () or pyridazinones () favor metal coordination or kinase inhibition .

Biological Activity

Piperazine derivatives, including Piperazine, 1-[(4-fluorophenyl)sulfonyl]-4-(1-methyl-1H-benzimidazol-2-yl)- (9CI) , have garnered attention for their diverse biological activities, particularly in pharmacology. This compound exhibits potential therapeutic applications due to its interactions with various biological targets.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C13H13FN2O2S
  • Molecular Weight : 270.32 g/mol
  • Key Functional Groups :
    • Piperazine ring
    • Sulfonyl group
    • Benzimidazole moiety

This unique combination of functional groups contributes to its biological activity.

1. Antimicrobial Activity

Research indicates that piperazine derivatives possess significant antimicrobial properties. For instance, studies have shown that compounds with similar structures exhibit activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis.

CompoundTarget OrganismActivity
Piperazine derivativeS. aureusInhibition of growth
Piperazine derivativeE. coliInhibition of growth

2. Anticancer Potential

Piperazine derivatives have been explored for their anticancer properties. The compound has been studied for its ability to induce apoptosis in cancer cell lines. In vitro studies demonstrated that the compound could inhibit cell proliferation and promote cell cycle arrest in cancer cells.

Case Study Example :
A study involving human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with the compound resulted in a significant reduction in cell viability, suggesting its potential as an anticancer agent.

3. Gastrointestinal Effects

The compound's interaction with the gastrointestinal (GI) system has also been a focus of research. It has been reported to act as an agonist for guanylate cyclase-C (GC-C), which plays a crucial role in regulating intestinal fluid secretion and motility. This mechanism is beneficial for treating conditions like irritable bowel syndrome (IBS).

MechanismEffect
GC-C AgonismIncreased intestinal fluid secretion
GC-C AgonismEnhanced gastrointestinal motility

Toxicological Profile

While exploring the biological activities, it is essential to consider the safety profile of the compound. According to PubChem, the compound is categorized with warnings such as:

  • Acute Toxicity : Harmful if swallowed.
  • Skin Irritation : Causes skin irritation.

These factors necessitate careful handling and further investigation into its safety for therapeutic use.

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The synthesis typically involves coupling a fluorophenylsulfonyl group to a substituted benzimidazole-piperazine core. A general protocol includes:

  • Step 1: Reacting 1-methyl-1H-benzimidazole-2-carboxylic acid with piperazine derivatives under coupling agents (e.g., EDCI/HOBt) in DMF or DCM .
  • Step 2: Sulfonylation using 4-fluorophenylsulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonyl group .
  • Optimization: Reaction yields improve with dry solvents, inert atmospheres, and controlled temperatures (0–25°C). Purity is enhanced via recrystallization (e.g., ethanol/water mixtures) or flash chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

  • ¹H/¹³C NMR: Key signals include aromatic protons (δ 6.9–8.0 ppm for fluorophenyl and benzimidazole groups), piperazine methylene protons (δ 3.1–3.5 ppm), and sulfonyl-linked protons (δ 3.8–4.2 ppm). Absence of unreacted starting material peaks (e.g., amine protons) validates purity .
  • IR: Characteristic stretches for sulfonyl (1150–1350 cm⁻¹), benzimidazole C=N (1500–1600 cm⁻¹), and aromatic C-F (1220–1280 cm⁻¹) bonds confirm functional groups .

Q. What protocols ensure compound stability during storage and handling?

  • Storage: Under inert gas (argon) at –20°C in amber glass vials to prevent photodegradation.
  • Handling: Use anhydrous solvents (e.g., DCM, DMF) to avoid hydrolysis of the sulfonyl group. Monitor degradation via HPLC with micellar or microemulsion mobile phases (C18 column, UV detection at 254 nm) .

Q. What preliminary assays assess the biological activity of this compound?

  • In vitro binding: Screen against serotonin/dopamine receptors using radioligand displacement assays (³H-spiperone for 5-HT₂A, ³H-SCH23390 for D₁) .
  • Cellular assays: Measure cytotoxicity (MTT assay) and apoptosis (Annexin V/PI staining) in cancer cell lines (e.g., HeLa, MCF-7) .

Q. What safety precautions are critical for laboratory use?

  • PPE: Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions.
  • Spill management: Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste. Refer to safety data sheets for acute toxicity (Category 3 oral, skin/eye irritant) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict biological targets and optimize structure-activity relationships (SAR)?

  • DFT calculations: Optimize geometry at the B3LYP/6-31G* level to analyze electronic properties (HOMO-LUMO gaps, sulfonyl group polarity) influencing receptor binding .
  • Docking (AutoDock Vina): Simulate interactions with kinase domains (e.g., EGFR, VEGFR2) using crystal structures (PDB: 1M17). Prioritize substituents enhancing π-π stacking (benzimidazole) and hydrogen bonding (sulfonyl oxygen) .

Q. How to resolve contradictions in SAR data between in vitro and in vivo models?

  • Metabolic stability: Compare hepatic microsomal degradation rates (e.g., rat liver microsomes, NADPH cofactor) to identify labile groups (e.g., fluorophenyl hydrolysis) .
  • Pharmacokinetics: Perform LC-MS/MS plasma profiling to assess bioavailability and correlate with in vitro IC₅₀ values. Adjust logP via substituent modifications (e.g., methyl groups on piperazine) .

Q. What advanced chromatographic methods separate and quantify degradation products?

  • HPLC-MS/MS: Use a cyanopropyl-bonded stationary phase with a gradient of 0.1% formic acid in acetonitrile/water. Detect major degradation products (e.g., sulfonic acid derivatives, benzimidazole ring-opened species) via high-resolution mass spectrometry (Q-TOF) .
  • Forced degradation: Expose to oxidative (H₂O₂), acidic (HCl), and thermal (60°C) stress to identify labile sites .

Q. How to design isotope-labeled analogs for metabolite tracking in pharmacokinetic studies?

  • Deuterium labeling: Synthesize analogs with deuterium at the piperazine methyl group (e.g., CD₃) via reductive deuteration (NaBD₄, D₂O). Use LC-MS with MRM transitions to trace metabolites (e.g., hydroxylated derivatives) in plasma .

Q. What crystallographic strategies (e.g., SHELX) resolve structural ambiguities in polymorphic forms?

  • Data collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Index and integrate reflections with SHELXT .
  • Refinement: Apply SHELXL with anisotropic displacement parameters. Validate hydrogen bonding (e.g., sulfonyl→benzimidazole N-H) via difference Fourier maps .

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